Choline dihydrogen phosphate

Description

Properties

IUPAC Name |

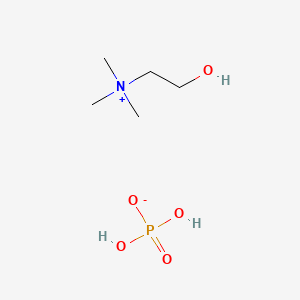

dihydrogen phosphate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.H3O4P/c1-6(2,3)4-5-7;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPJNZJBKFSQGA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232748 | |

| Record name | Choline dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83846-92-8 | |

| Record name | Choline dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D53S359B6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Choline Dihydrogen Phosphate

Abstract

Choline Dihydrogen Phosphate (CDHP) is an ionic liquid renowned for its biocompatibility, biodegradability, and significant potential in pharmaceutical and biotechnological applications.[1][2] Its utility as a stabilizing agent for proteins, enzymes, and nucleic acids makes it a compound of high interest for drug development professionals and researchers.[3][4][5][6] This guide provides a comprehensive, field-proven framework for the synthesis, purification, and analytical characterization of high-purity CDHP, emphasizing the scientific rationale behind each procedural step to ensure reproducibility and validation.

Introduction: The Scientific Merit of this compound

This compound is an organic salt composed of a choline cation and a dihydrogen phosphate anion.[1] Unlike conventional volatile organic solvents, CDHP exhibits negligible vapor pressure, high thermal stability, and excellent water solubility, positioning it as a green and versatile medium.[1][7] Its primary value in the pharmaceutical sector stems from its demonstrated ability to enhance the thermostability and extend the shelf-life of therapeutic proteins like interleukin-2, making it a promising excipient in drug formulations.[3][4][5][8] This guide moves beyond simple procedural lists to offer an integrated understanding of the chemical principles, process controls, and validation techniques essential for producing research-grade CDHP.

Physicochemical Properties and Structural Data

A thorough understanding of the fundamental properties of CDHP is critical for its synthesis and application. The compound exists as a white to slightly yellow solid under standard conditions and is highly soluble in water.[1][9]

| Property | Value | Source(s) |

| IUPAC Name | dihydrogen phosphate;2-hydroxyethyl(trimethyl)azanium | [10] |

| CAS Number | 83846-92-8 | [1][10][11] |

| Molecular Formula | C₅H₁₆NO₅P | [10][11] |

| Molecular Weight | 201.16 g/mol | [10][11][12] |

| Appearance | White to slightly yellow solid | [9] |

| Melting Point | ~190 °C | [1][11][12] |

| Solubility | Highly soluble in water | [1] |

| Stability | Stable under normal ambient conditions | [1][9] |

Synthesis of this compound: A Tale of Two Pathways

The synthesis of CDHP is fundamentally an acid-base neutralization reaction. The choice of starting materials dictates the specific workflow, with the primary distinction being the source of the choline cation. We will explore two robust and commonly employed methods.

Pathway A: Direct Neutralization of Choline Hydroxide

This method is the most straightforward, involving the direct reaction of choline hydroxide with phosphoric acid. Its simplicity is advantageous for rapid, small-scale synthesis, provided a high-quality source of choline hydroxide is available.

Causality: The reaction is a classic Brønsted-Lowry acid-base neutralization. The hydroxide ion (OH⁻) from choline hydroxide accepts a proton (H⁺) from phosphoric acid (H₃PO₄), forming water and the this compound salt. Controlling the temperature by using an ice bath is crucial to manage the exothermic nature of the reaction and prevent potential side reactions or degradation.

Figure 2: Ion-exchange synthesis workflow.

Experimental Protocol:

-

Prepare a methanolic solution of choline chloride (e.g., 15 mmol in 150 mL methanol). [13]2. Slowly pass the solution through a packed column containing a strong base anion-exchange resin (e.g., Amberlite® IRA-400 or IRN77) in the hydroxide form. [13][14]3. Collect the eluate, which is now a methanolic solution of choline hydroxide, directly into a flask containing a slight excess of phosphoric acid dissolved in methanol, kept in an ice bath. [13]4. Once all the choline hydroxide has been collected and neutralized, remove the solvent under reduced pressure to obtain the crude CDHP product.

Purification: The Drowning-Out Crystallization Method

Regardless of the synthetic pathway, the crude product will contain unreacted starting materials and potential side products. Drowning-out (or anti-solvent) crystallization is a highly effective method for purifying CDHP to a high degree. [2][14] Causality: This technique exploits the differential solubility of CDHP. The compound is readily soluble in polar protic solvents like methanol but poorly soluble in less polar or aprotic solvents like acetone or isopropanol. [14][15]By dissolving the crude product in a minimal amount of the "good" solvent (methanol) and then slowly introducing the "bad" anti-solvent (acetone), the solubility of CDHP is drastically reduced, forcing it to precipitate out of the solution as purified crystals, while impurities tend to remain dissolved.

Figure 3: Drowning-out crystallization workflow.

Experimental Protocol:

-

Dissolve the crude CDHP in a minimum amount of warm methanol.

-

While stirring, slowly add acetone dropwise to the methanolic solution. Continue adding until the solution becomes persistently cloudy, indicating the onset of precipitation.

-

Place the flask in a refrigerator or ice bath for several hours to promote complete crystallization.

-

Collect the white crystalline powder by vacuum filtration.

-

Wash the collected crystals with a small amount of cold acetone to remove any residual soluble impurities.

-

Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

For exceptionally high purity, this reprecipitation process can be repeated multiple times. [14]

Analytical Characterization for Quality Assurance

Synthesizing a compound is incomplete without rigorous analytical verification. A suite of characterization techniques must be employed to confirm the identity, purity, and structural integrity of the final product. This self-validating system ensures that the material meets the standards required for research and pharmaceutical applications.

| Technique | Purpose | Expected Result for CDHP |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment | Characteristic peaks for the trimethylammonium and ethyl groups of the choline cation should be observed at specific chemical shifts (e.g., ¹H NMR: ~3.19 ppm (s, 9H), ~3.50 ppm (m, 2H), ~4.05 ppm (m, 2H)). [13]The absence of significant impurity peaks confirms purity. |

| ESI-Mass Spectrometry | Molecular weight verification | Positive ion mode should show a peak for the choline cation ([C₅H₁₄NO]⁺) at m/z ≈ 104.1. Negative ion mode should show a peak for the dihydrogen phosphate anion ([H₂PO₄]⁻) at m/z ≈ 97.0. |

| Differential Scanning Calorimetry (DSC) | Determination of melting point and thermal stability | A sharp endothermic peak should be observed around 190 °C, corresponding to the melting point. [1][11]The absence of other thermal events before this point indicates high purity. |

| Ion Chromatography (IC) | Quantitative analysis of cation and anion content and detection of ionic impurities | Allows for precise quantification of choline and phosphate concentrations to confirm stoichiometry. It is also highly sensitive for detecting residual halide ions (e.g., Cl⁻, Br⁻) from starting materials. [16] |

| X-ray Crystallography | Definitive structural elucidation | Provides the exact three-dimensional arrangement of atoms in the crystal lattice, confirming the ionic pairing and hydrogen bonding network. [14] |

Conclusion

The synthesis and purification of this compound, while based on straightforward chemical principles, require meticulous attention to procedural detail and rigorous analytical validation. The ion-exchange pathway followed by drowning-out crystallization represents a robust and reliable methodology for producing high-purity CDHP suitable for demanding applications in drug development and biotechnology. By understanding the causality behind each step—from controlling the exotherm of neutralization to exploiting differential solubility during purification—researchers can confidently and reproducibly synthesize this valuable and versatile ionic liquid. The continued exploration of CDHP's applications promises to yield significant advancements in the stabilization and formulation of next-generation biotherapeutics.

References

- Hiyka. This compound.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 150067, this compound.

- Green Chemistry (RSC Publishing). Cyto-toxicity and biocompatibility of a family of choline phosphate ionic liquids designed for pharmaceutical applications.

- National Institutes of Health (NIH). In vitro assessment of this compound (CDHP) as a vehicle for recombinant human interleukin-2 (rhIL-2).

- Physical Chemistry Chemical Physics (RSC Publishing). Structure and function of proteins in hydrated this compound ionic liquid.

- Iolitec. Safety Data Sheet - this compound.

- RoCo Global. This compound,>98%.

- IoLiTec. This compound, >98%.

- ACS Omega. This compound Destabilizes G-Quadruplexes and Enhances Transcription Efficiency In Vitro and in Cells.

- National Institutes of Health (NIH). This compound.

- Google Patents. US2803651A - Process of isolation of choline salts.

- RSC Advances. Synthesis of choline salts.

- ResearchGate. (PDF) this compound.

- National Institutes of Health (NIH). This compound Destabilizes G-Quadruplexes and Enhances Transcription Efficiency In Vitro and in Cells.

- Thermo Fisher Scientific. Determination of Choline in Infant Formula and Other Food Samples by Ion Chromatography.

- Google Patents. WO2007018259A1 - Method for purification of cytidinediphosphoric choline.

- TOSOH BIOSCIENCE. Ion Exchange Chromatography.

- ResearchGate. Structure and function of proteins in hydrated this compound ionic liquid.

- Carl ROTH. Choline-dihydrogenphosphate (Choline DHP), 25 g, CAS No. 83846-92-8.

- Purolite. Ion Exchange Chromatography.

- ResearchGate. Proton transport in this compound/H3PO4 mixtures.

Sources

- 1. hiyka.com [hiyka.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyto-toxicity and biocompatibility of a family of choline phosphate ionic liquids designed for pharmaceutical applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. In vitro assessment of this compound (CDHP) as a vehicle for recombinant human interleukin-2 (rhIL-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and function of proteins in hydrated this compound ionic liquid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Choline-dihydrogenphosphate (Choline DHP), 25 g, CAS No. 83846-92-8 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 8. researchgate.net [researchgate.net]

- 9. iolitec.de [iolitec.de]

- 10. This compound | C5H16NO5P | CID 150067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, >98% | IoLiTec [iolitec.de]

- 12. roco.global [roco.global]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US2803651A - Process of isolation of choline salts - Google Patents [patents.google.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of Choline Dihydrogen Phosphate

Foreword: Unveiling the Potential of a Biocompatible Ionic Liquid

In the landscape of pharmaceutical and biotechnological research, the quest for novel excipients that can enhance the stability, solubility, and delivery of therapeutic agents is perpetual. Choline dihydrogen phosphate (CDHP), a unique ionic liquid, has emerged as a frontrunner in this pursuit. Its remarkable biocompatibility, coupled with a fascinating array of physicochemical properties, positions it as a versatile tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, moving beyond a mere recitation of data to offer insights into the causality behind its behavior and the practical methodologies for its characterization. We will delve into its synthesis, structure, thermal and spectroscopic properties, and its pivotal role in the stabilization of biomolecules, equipping you with the foundational knowledge to harness its full potential.

Molecular Identity and Synthesis: The Foundation of Functionality

This compound, with the chemical formula C₅H₁₆NO₅P, is an ionic compound formed by the association of a choline cation ([ (CH₃)₃NCH₂CH₂OH]⁺) and a dihydrogen phosphate anion ([H₂PO₄]⁻)[1][2][3]. This seemingly simple composition gives rise to a molecule with a unique profile, balancing the characteristics of a salt with the properties of an ionic liquid, particularly in its hydrated form.

Synthesis Pathway: An Ion-Exchange Approach

The synthesis of high-purity this compound is crucial for its application in sensitive fields like pharmaceuticals. A commonly employed and effective method involves ion-exchange chromatography, which ensures the removal of precursor ions that could interfere with its final properties.

Experimental Protocol: Synthesis of this compound via Ion Exchange

-

Preparation of Choline Hydroxide: A solution of choline chloride (or bromide) is passed through a column packed with a strong anion-exchange resin (e.g., Amberlite IRA-400) in the hydroxide form. This process effectively replaces the chloride or bromide ions with hydroxide ions, yielding a solution of choline hydroxide.

-

Neutralization Reaction: The eluted choline hydroxide solution is immediately and carefully neutralized with a stoichiometric amount of phosphoric acid (H₃PO₄). The reaction is typically carried out in a suitable solvent like methanol to facilitate handling and subsequent purification.

-

Purification: The resulting solution is filtered to remove any particulate matter. The solvent is then removed under reduced pressure (e.g., using a rotary evaporator).

-

Recrystallization: To achieve high purity, the crude product is subjected to one or more recrystallization steps. This can be achieved by dissolving the compound in a minimal amount of a suitable solvent (e.g., methanol) and then inducing precipitation by adding a less polar solvent in which CDHP is insoluble (e.g., acetone).

-

Drying: The purified crystals of this compound are collected by filtration and dried under vacuum to remove any residual solvent.

This method allows for precise control over the stoichiometry and minimizes the presence of inorganic salt impurities, which is paramount for its use in biological systems.

Structural Elucidation: From Molecular Conformation to Crystal Packing

The arrangement of the choline cation and the dihydrogen phosphate anion, both in the solid state and in solution, dictates the macroscopic properties of CDHP. X-ray crystallography has been instrumental in revealing the intricate details of its solid-state architecture.

Crystal Structure and Hydrogen Bonding Network

Single-crystal X-ray diffraction studies have shown that this compound crystallizes in the triclinic space group P-1[2][3]. A defining feature of its crystal structure is the extensive network of hydrogen bonds. The dihydrogen phosphate anions form dimeric structures through strong O-H···O hydrogen bonds[2][4]. These anionic dimers are further interconnected with the hydroxyl group of the choline cations, creating a columnar arrangement[2][4]. This robust hydrogen-bonding network is a key contributor to its thermal stability and its ability to interact favorably with biomolecules.

| Crystallographic Data for this compound | |

| Molecular Formula | C₅H₁₄NO⁺ · H₂PO₄⁻ |

| Molecular Weight | 201.16 g/mol [2][3] |

| Crystal System | Triclinic |

| Space Group | P-1[2][3] |

| a | 6.9232 (3) Å[2] |

| b | 8.2807 (4) Å[2] |

| c | 9.2333 (3) Å[2] |

| α | 84.458 (3)°[2] |

| β | 71.414 (3)°[2] |

| γ | 70.758 (3)°[2] |

| Volume | 473.68 (4) ų[2] |

| Z | 2 |

Conformational Flexibility of the Choline Cation

The choline cation can exist in different conformations, primarily the gauche and anti forms, which are defined by the N-C-C-O dihedral angle. In the low-temperature crystal structure of CDHP, the choline cation adopts the anti conformation[5]. However, studies using Raman spectroscopy have revealed a solid-solid phase transition at approximately 20 °C, which is associated with a conformational change to the gauche form[5][6]. This conformational flexibility is significant as it can influence the packing of the ions and the overall properties of the material at different temperatures.

dot

Caption: Workflow for the synthesis of this compound.

Thermal Behavior: A Tale of Phase Transitions and Stability

The thermal properties of a compound are critical for its processing, storage, and application. This compound exhibits complex thermal behavior, characterized by phase transitions and a high decomposition temperature.

Melting Point and Phase Transitions

The melting point of this compound is reported to be around 190 °C[1][7][8]. However, prior to melting, it undergoes a series of solid-solid phase transitions. As mentioned earlier, a notable transition occurs around 20 °C, linked to a conformational change in the choline cation[5][6]. Vibrational spectroscopy studies have shown continuous changes in the local environment of the anions upon heating, suggesting a gradual disordering process rather than a sharp melting event at lower temperatures[5][6]. This behavior is characteristic of some ionic plastic crystals[5][6].

Thermal Stability

Thermogravimetric analysis (TGA) is the standard method for assessing the thermal stability of a material. This compound demonstrates good thermal stability, with decomposition generally occurring at temperatures above 200 °C[5]. This stability is advantageous for applications that may involve moderate heating during formulation or processing.

Experimental Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

A. Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to provide a stable and inert atmosphere.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial equilibration at a low temperature (e.g., -50 °C), followed by a linear heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 220 °C). Cooling and subsequent heating cycles can also be performed to investigate the reversibility of phase transitions.

-

Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic and exothermic events. The peak onset and peak maximum of an endothermic event correspond to the phase transition temperature and melting point, respectively. The area under the peak can be used to calculate the enthalpy of the transition.

B. Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in a tared TGA pan (typically platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).

-

Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the onset of decomposition, which is indicated by a significant loss of mass.

Solubility and Hygroscopicity: Interplay with Aqueous Environments

The interaction of this compound with water is a defining characteristic, underpinning its utility in biological applications.

High Aqueous Solubility

This compound is highly soluble in water[1]. This high solubility is attributed to the ionic nature of the compound and the ability of both the choline cation (with its hydroxyl group) and the dihydrogen phosphate anion to form strong hydrogen bonds with water molecules. This property is highly desirable for the formulation of aqueous-based drug delivery systems.

Hygroscopicity

Given its high affinity for water, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property necessitates careful handling and storage in a dry environment to maintain its purity and physical form. While a potential challenge in handling, its hygroscopicity is also linked to its ability to form hydrated ionic liquids, which have been shown to be excellent media for stabilizing proteins[9].

Spectroscopic Characterization: A Window into Molecular Vibrations

Spectroscopic techniques provide invaluable information about the molecular structure and bonding within this compound.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. For this compound, these techniques can be used to:

-

Confirm the presence of functional groups: Characteristic vibrational bands for the O-H, C-H, N-C, and P-O bonds can be identified.

-

Study hydrogen bonding: The frequency and shape of the O-H stretching bands are sensitive to the strength and nature of the hydrogen bonds in the crystal lattice.

-

Investigate conformational changes: As discussed, Raman spectroscopy is particularly effective in distinguishing between the gauche and anti conformers of the choline cation[5].

Recent studies have utilized periodic density functional theory (DFT) calculations to aid in the assignment of the complex vibrational spectra of this compound[5][6][10].

dot

Caption: Interrelationship of the physicochemical properties and applications of this compound.

Applications in Pharmaceutical and Biotechnological Fields: Leveraging Unique Properties

The combination of high aqueous solubility, excellent biocompatibility, and protein-stabilizing effects makes this compound a highly attractive excipient in the pharmaceutical and biotechnology industries.

Protein and Biomolecule Stabilization

One of the most significant applications of this compound is in the stabilization of proteins, DNA, and enzymes[4][9][11][12][13]. Hydrated this compound has been shown to maintain the structure and activity of various proteins, including cytochrome c, lysozyme, and ribonuclease A[9]. This stabilizing effect is thought to arise from a combination of factors, including the kosmotropic nature of the phosphate anion, which helps to structure water around the protein, and the favorable interactions of the choline cation with the protein surface[13]. This property is of immense value for improving the shelf-life and thermal stability of protein-based therapeutics[11][13].

Drug Delivery

Its high water solubility and biocompatibility make this compound a promising candidate as a vehicle for drug delivery. It can potentially be used to formulate solutions for oral, parenteral, and other routes of administration, enhancing the solubility and stability of poorly soluble active pharmaceutical ingredients.

Biocatalysis

The ability of this compound to stabilize enzymes opens up possibilities for its use as a medium for biocatalytic reactions. By providing a stable environment for enzymes, it can enhance their activity and reusability in various biotechnological processes.

Conclusion: A Multifaceted Compound with a Bright Future

This compound is more than just a simple salt; it is a highly versatile and biocompatible ionic liquid with a rich and complex set of physicochemical properties. Its well-defined crystal structure, intricate hydrogen-bonding network, interesting thermal behavior, and exceptional ability to stabilize biomolecules make it a compound of significant interest to researchers in drug development and biotechnology. A thorough understanding of its fundamental properties, as outlined in this guide, is the key to unlocking its full potential in creating more stable, effective, and safer therapeutic products. The continued exploration of its interactions with various active molecules and biological systems will undoubtedly pave the way for innovative applications in the years to come.

References

-

Hiyka. This compound. [Link]

-

Fujita, K., MacFarlane, D. R., Noguchi, K., & Ohno, H. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o709. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ferreira, F. V., & Ribeiro, M. C. C. (2024). Phase transitions of this compound: A vibrational spectroscopy and periodic DFT study. The Journal of Chemical Physics, 160(9), 094503. [Link]

-

ResearchGate. This compound. [Link]

-

Ferreira, F. V., & Ribeiro, M. C. C. (2024). Phase transitions of this compound: A vibrational spectroscopy and periodic DFT study. PubMed. [Link]

-

Lodge, T. P., & MacFarlane, D. R. (2010). Cyto-toxicity and biocompatibility of a family of choline phosphate ionic liquids designed for pharmaceutical applications. Green Chemistry, 12(3), 507-513. [Link]

-

Tateishi-Karimata, H., & Sugimoto, N. (2024). This compound Destabilizes G-Quadruplexes and Enhances Transcription Efficiency In Vitro and in Cells. ACS Omega. [Link]

-

Elliott, G. D., MacFarlane, D. R., & Pusey, M. L. (2011). Structure and function of proteins in hydrated this compound ionic liquid. Physical Chemistry Chemical Physics, 13(34), 15479-15487. [Link]

-

Elliott, G. D., & MacFarlane, D. R. (2013). In vitro assessment of this compound (CDHP) as a vehicle for recombinant human interleukin-2 (rhIL-2). Journal of Pharmaceutical Sciences, 102(3), 966-976. [Link]

-

Tateishi-Karimata, H., & Sugimoto, N. (2024). This compound Destabilizes G-Quadruplexes and Enhances Transcription Efficiency In Vitro and in Cells. National Center for Biotechnology Information. [Link]

-

Ferreira, F. V., & Ribeiro, M. C. C. (2024). Phase transitions of this compound: A vibrational spectroscopy and periodic DFT study. AIP Publishing. [Link]

-

Carl ROTH. Choline-dihydrogenphosphate (Choline DHP), 100 g, CAS No. 83846-92-8. [Link]

-

Carl ROTH. Choline-dihydrogenphosphate (Choline DHP), 25 g, CAS No. 83846-92-8. [Link]

-

Mena, C., et al. (2024). Environmental Impact of Choline Dihydrogenphosphate ([Chol][DHP]) on Seed Germination and Soil Microbial Activity. MDPI. [Link]

-

RoCo Global. This compound, >98%. [Link]

-

Royal Society of Chemistry. Synthesis of choline salts. [Link]

Sources

- 1. hiyka.com [hiyka.com]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H16NO5P | CID 150067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Phase transitions of this compound: A vibrational spectroscopy and periodic DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, >98% | IoLiTec [iolitec.de]

- 8. roco.global [roco.global]

- 9. This compound Destabilizes G-Quadruplexes and Enhances Transcription Efficiency In Vitro and in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Cyto-toxicity and biocompatibility of a family of choline phosphate ionic liquids designed for pharmaceutical applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Structure and function of proteins in hydrated this compound ionic liquid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. In vitro assessment of this compound (CDHP) as a vehicle for recombinant human interleukin-2 (rhIL-2) - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Choline Dihydrogen Phosphate: Mechanism of Action in Protein Stabilization

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Protein Stabilization with Choline Dihydrogen Phosphate

This guide provides an in-depth exploration of the mechanisms by which this compound (CDHP), a biocompatible ionic liquid, confers stability to proteins. Moving beyond a simple recitation of facts, we will delve into the physicochemical principles and thermodynamic forces that govern this interaction, offering field-proven insights for its practical application in biopharmaceutical formulation.

The Foundational Challenge: The Precarious Stability of Therapeutic Proteins

Therapeutic proteins are the cornerstone of modern medicine, but their inherent structural complexity makes them susceptible to a variety of physical and chemical degradation pathways. Even minor perturbations from environmental stresses such as temperature fluctuations, pH shifts, or agitation can lead to unfolding, aggregation, and loss of biological function. Consequently, the selection of appropriate stabilizing excipients is a critical, non-trivial step in the development of a viable biopharmaceutical product. These excipients must not only preserve the protein's native conformation and activity but also be compatible with the intended administrative use.

The Stabilizing Influence of the Microenvironment: From Osmolytes to Ionic Liquids

The stability of a protein is inextricably linked to its interaction with the surrounding solvent and solutes. Nature's own solution to protecting cellular proteins under stress involves the accumulation of small organic molecules known as osmolytes. Understanding the principles by which these molecules work provides a crucial foundation for appreciating the action of advanced stabilizers like CDHP.

The Osmolyte Effect and Preferential Exclusion

Many stabilizing excipients, including sugars, polyols, and certain amino acids, do not function by directly binding to the protein. Instead, they operate through a mechanism known as preferential exclusion or preferential hydration.[1][2] In this scenario, the protein is "preferentially hydrated" because the interaction between the excipient and the protein surface is thermodynamically unfavorable compared to the interaction between the excipient and bulk water.

To minimize this unfavorable contact, the excipient is effectively excluded from the protein's immediate vicinity, creating a strengthened hydration shell around the protein.[2] This phenomenon raises the free energy of the system, particularly for the unfolded state which has a much larger surface area exposed to the solvent.[3] By selectively destabilizing the unfolded state, the equilibrium is shifted towards the more compact, native conformation, thereby enhancing overall protein stability.[1][3]

Caption: The Preferential Exclusion Mechanism.

The Hofmeister Series: A Ranking of Ionic Influence

In 1888, Franz Hofmeister systematically ranked ions based on their ability to precipitate, or "salt-out," proteins from solution.[4] This ranking, now known as the Hofmeister series, also correlates strongly with the effects of ions on protein stability, solubility, and the structure of water itself.[4][5]

-

Kosmotropes ("structure-making"): These ions (e.g., sulfate, phosphate, citrate) interact strongly with water molecules, promoting the hydrogen-bond network of water. They are highly effective at stabilizing proteins through the preferential exclusion mechanism.[4][6]

-

Chaotropes ("structure-breaking"): These ions (e.g., thiocyanate, guanidinium, iodide) disrupt water's hydrogen-bond network. They tend to interact favorably with the protein backbone and nonpolar groups, thereby acting as denaturants.[4][7]

The Core Mechanism of this compound (CDHP)

CDHP stands out as a particularly effective protein stabilizer because it leverages the principles of both osmolytes and the Hofmeister series.[6][8] It is an ionic liquid composed of a chaotropic cation (choline) and a kosmotropic anion (dihydrogen phosphate), a combination that has been reported to be highly effective for protein stabilization.[6]

A Synergistic Combination of Ions

The stabilization mechanism of CDHP is not due to direct, stoichiometric binding to the protein.[8][9][10] Isothermal Titration Calorimetry (ITC) studies, which measure heat changes upon mixing and are highly sensitive to binding events, indicate that the mechanism for stability does not appear to be dependent upon CDHP binding to the protein.[8][10] Instead, the stabilization arises from the ions' collective influence on the solution thermodynamics and their interactions with the protein's hydration shell.

-

Dihydrogen Phosphate (H₂PO₄⁻): As a potent kosmotropic anion, dihydrogen phosphate is the primary driver of stabilization. It enhances the structure of the surrounding water, leading to its preferential exclusion from the protein surface.[6] This "salting-out" effect strongly disfavors the exposure of the protein backbone and hydrophobic residues that occurs during unfolding.[6] Furthermore, molecular modeling studies suggest that the phosphate anion can engage in stabilizing electrostatic interactions with cationic functional groups (e.g., lysine, arginine) on the protein surface, helping to maintain a compact structure.[11][12]

-

Choline ([CH₃]₃N⁺CH₂CH₂OH): While technically a chaotropic cation, choline's role is more nuanced. Its presence contributes to the overall properties of the solution as an ionic liquid. The combination of a chaotrope and a kosmotrope appears to create an optimal environment that enhances thermal stability without causing significant structural perturbation.[6]

Caption: CDHP's influence on the protein and its hydration shell.

Impact on Protein Structure and Function

A key advantage of CDHP is its ability to significantly increase the thermal stability of proteins without inducing major structural changes.

-

Structural Integrity: Studies using Circular Dichroism (CD) spectropolarimetry, which probes protein secondary structure, and Small-Angle X-ray Scattering (SAXS), which assesses overall conformation, have shown no significant alteration of the tertiary structure of model proteins like lysozyme at room temperature.[8][9] This indicates that CDHP preserves the native fold.

-

Concentration-Dependent Effects: The stabilizing effect, measured as an increase in the thermal transition midpoint (Tm), is directly proportional to the CDHP concentration.[8][10] However, this benefit comes with a trade-off. At higher concentrations, CDHP can lead to a decrease in protein solubility and may also reduce biological activity.[8][9][10] Protein solubility has been observed to be inversely proportional to the CDHP concentration.[8][9] This is a critical consideration for formulation scientists, who must find the optimal concentration that maximizes stability while retaining solubility and function.

| Model Protein | CDHP Concentration (w/w) | Change in Thermal Midpoint (ΔTm) | Observation Source |

| Lysozyme | 40% | ~15-20 °C increase | Weaver et al. (2012)[8] |

| Interleukin-2 | ~20% (680mM) | 12.5 °C increase | Daniels et al. (2013)[6] |

| Lysozyme | 20% | Significant thermal protection | Weaver et al. (2012)[8] |

Table 1: Representative data on the concentration-dependent thermal stabilization of proteins by CDHP. Note: Exact ΔTm values can vary with pH and buffer conditions.

Experimental Workflow for Assessing CDHP as a Stabilizer

A systematic, multi-technique approach is essential to fully characterize the effects of CDHP on a specific protein of interest. The following workflow provides a robust framework for evaluation.

Caption: Experimental workflow for evaluating CDHP stabilization.

Protocol 1: Assessing Thermal Stability with Differential Scanning Calorimetry (DSC)

Causality: DSC directly measures the heat absorbed by a protein as it unfolds due to increasing temperature. The peak of this absorption curve is the thermal transition midpoint (Tm), a key indicator of thermal stability. A higher Tm in the presence of CDHP provides quantitative evidence of its stabilizing effect.

Methodology:

-

Sample Preparation: Prepare identical protein solutions (e.g., 1 mg/mL) in a base buffer (e.g., 0.1 M NaOAc, pH 4.85) and in the same buffer containing various weight percentages of CDHP (e.g., 10%, 20%, 40%).[8] Prepare corresponding reference solutions without the protein.

-

Instrument Setup: Load the protein solution into the sample cell and the corresponding reference solution into the reference cell of the microcalorimeter.

-

Thermal Scan: Equilibrate the system at a starting temperature (e.g., 20°C). Scan to a final temperature (e.g., 90°C) at a constant rate (e.g., 1°C/min).

-

Data Analysis: After subtracting the reference scan from the sample scan, integrate the resulting peak to determine the calorimetric enthalpy (ΔH) and identify the Tm. Compare the Tm values across different CDHP concentrations.

Protocol 2: Monitoring Structural Changes with Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the protein's peptide bonds. Far-UV CD (190-250 nm) provides information on secondary structure (alpha-helix, beta-sheet), while Near-UV CD (250-350 nm) probes the tertiary structure. This allows for confirmation that CDHP preserves the native fold.

Methodology:

-

Sample Preparation: Prepare protein samples (e.g., 0.1-0.5 mg/mL) in the desired buffer with and without CDHP. Ensure solutions are clear and free of precipitates.

-

Instrument Setup: Use a quartz cuvette with an appropriate path length (e.g., 1 mm for Far-UV, 10 mm for Near-UV). Blank the instrument with the corresponding buffer solution.

-

Spectral Acquisition: Scan the sample across the desired wavelength range (e.g., 250 nm to 200 nm for secondary structure).

-

Data Analysis: Compare the spectral shape and intensity of the CDHP-containing samples to the control. A lack of significant change indicates structural preservation.[8]

Conclusion: A Tunable Excipient for Modern Biologics

This compound is a highly effective protein stabilizer that operates primarily through the kosmotropic effect of its dihydrogen phosphate anion, leading to the preferential exclusion of the solute and the strengthening of the protein's hydration shell. This mechanism increases the thermodynamic barrier to unfolding without significantly altering the protein's native structure.

For the formulation scientist, CDHP offers a powerful tool. However, its application requires a careful, data-driven approach. The direct, concentration-dependent relationship between thermal stability and CDHP must be carefully balanced against its inverse effects on protein solubility and biological activity. Through systematic evaluation using techniques like DSC, CD, and functional assays, an optimal concentration can be identified, unlocking the full potential of CDHP to ensure the stability and efficacy of next-generation protein therapeutics.

References

- 1. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]

- 2. pharmtech.com [pharmtech.com]

- 3. pnas.org [pnas.org]

- 4. Hofmeister series - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vitro assessment of this compound (CDHP) as a vehicle for recombinant human interleukin-2 (rhIL-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Hofmeister ion interactions affect protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure and function of proteins in hydrated this compound ionic liquid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Molecular Structure of Choline Dihydrogen Phosphate

Introduction

Choline dihydrogen phosphate (CDHP) is an ionic liquid renowned for its biocompatibility and remarkable ability to stabilize biomolecules, making it a compound of significant interest in biotechnology and pharmaceutical sciences.[1][2] Composed of a choline cation and a dihydrogen phosphate anion, its unique properties are deeply rooted in its molecular architecture.[3] This guide provides a comprehensive exploration of the molecular structure of this compound, offering insights into its synthesis, physicochemical properties, and the advanced analytical techniques used for its characterization. Designed for researchers, scientists, and professionals in drug development, this document aims to be a definitive resource, elucidating the causal relationships between CDHP's structure and its functional applications.

I. Molecular Identity and Physicochemical Properties

This compound is an organic salt with the chemical formula C₅H₁₆NO₅P.[4][5] It is constituted by a positively charged choline cation, [(CH₃)₃N⁺CH₂CH₂OH], and a negatively charged dihydrogen phosphate anion, [H₂PO₄]⁻.[3] This ionic pairing gives rise to a stable, biocompatible, and biodegradable compound.[3]

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₆NO₅P | [4][5] |

| Molecular Weight | 201.16 g/mol | [4][6] |

| CAS Number | 83846-92-8 | [3][6] |

| Melting Point | ~190 °C | [3][6][7] |

| Appearance | White powder/solid | [8] |

| Solubility | Highly soluble in water | [3] |

| Density | 1.528 g/cm³ (at 25 °C) | [7] |

| Stability | Stable under normal conditions | [3] |

Synthesis Overview

The synthesis of this compound is typically achieved through an acid-base reaction. A common method involves the treatment of a choline bromide or choline hydroxide solution with phosphoric acid.[8][9] The resulting product is then purified through techniques such as recrystallization or drowning-out crystallization from a solvent like methanol with an anti-solvent such as acetone to yield the final, high-purity compound.[8][10]

II. The Intricate Crystal Structure and Supramolecular Assembly

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction, revealing a complex and highly organized arrangement of its constituent ions.[8][10][11]

Crystallographic Data

The crystal structure of this compound is triclinic, belonging to the P-1 space group.[4][8] The unit cell parameters are as follows:

| Parameter | Value |

| a | 6.9232 Å |

| b | 8.2807 Å |

| c | 9.2333 Å |

| α | 84.458° |

| β | 71.414° |

| γ | 70.758° |

| V | 473.68 ų |

| Z | 2 |

Source:[8]

The Hydrogen Bonding Network: A Key to Functionality

A defining feature of the this compound crystal structure is its extensive network of hydrogen bonds.[8][11] The dihydrogen phosphate anions form dimeric structures through strong O—H⋯O hydrogen bonds.[8][10][12] These anionic dimers are then interconnected by further hydrogen bonding with the hydroxyl group of the choline cations.[8][11] This intricate arrangement results in a columnar structure along the a-axis of the crystal lattice.[8][10] This robust hydrogen-bonding network is a primary contributor to the compound's stability and its ability to interact with and stabilize biomolecules.[1]

Caption: Schematic of the hydrogen bonding network in this compound.

III. Spectroscopic Characterization: Unveiling Molecular Dynamics

A multi-faceted approach employing various spectroscopic techniques is essential for a thorough understanding of the molecular structure and dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for investigating the local environment and dynamics of atoms within the crystal lattice of this compound.[13][14] ¹H solid-state NMR spectra reveal distinct resonances corresponding to the different types of protons in the molecule, including those involved in hydrogen bonding.[15][16] Advanced 2D NMR techniques, such as ¹H-¹H double-quantum correlation experiments, can provide further insights into the spatial proximity of protons, confirming the hydrogen-bonding network suggested by X-ray crystallography.[14][15] These studies have also been instrumental in elucidating the mechanism of proton transport in this material, which primarily involves the motion of the phosphate units and proton exchange between anions.[13][14]

Experimental Protocol: Solid-State ¹H NMR Spectroscopy

-

Sample Preparation: Finely grind the crystalline this compound sample to ensure homogeneity. Pack the sample into a zirconia rotor of the appropriate size for the NMR probe.

-

Instrument Setup: Use a high-field solid-state NMR spectrometer. Tune the probe to the ¹H frequency.

-

Magic Angle Spinning (MAS): Spin the sample at a high rate (e.g., 10-30 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.

-

Data Acquisition: Acquire a one-dimensional ¹H MAS NMR spectrum using a simple pulse-acquire sequence.

-

Spectral Analysis: Identify and assign the resonances corresponding to the aliphatic protons of the choline cation and the protons involved in the O-H⋯O hydrogen bonds.

Vibrational Spectroscopy (FT-IR and Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing information about its functional groups and intermolecular interactions.[17][18] The spectra of this compound exhibit characteristic bands corresponding to the vibrations of the choline cation and the dihydrogen phosphate anion. Temperature-dependent vibrational spectroscopy studies have revealed conformational changes in the choline cation and rearrangements of the anions associated with phase transitions in the solid state.[17][18][19]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the infrared spectrum in the mid-infrared region (typically 4000-400 cm⁻¹).

-

Spectral Analysis: Identify the characteristic absorption bands, such as the O-H stretching vibrations of the hydroxyl group and the P-O stretching modes of the phosphate anion, to characterize the hydrogen bonding.

Caption: Workflow for the spectroscopic characterization of this compound.

IV. Applications in Drug Development and Biotechnology

The unique structural features of this compound directly translate into its valuable applications, particularly in the pharmaceutical and biotechnological fields. Its high biocompatibility and ability to stabilize proteins and nucleic acids make it an excellent candidate as an excipient in drug formulations and a medium for biocatalysis.[1][2][20][21] For instance, it has been shown to increase the thermal stability of therapeutic proteins like recombinant human interleukin-2.[2] Furthermore, its ability to destabilize G-quadruplex DNA structures suggests potential applications in regulating gene expression, which is of significant interest in cancer therapy.[20]

V. Conclusion

The molecular structure of this compound is a testament to the intricate interplay of ionic and hydrogen bonding forces. Its well-defined crystal lattice, characterized by an extensive hydrogen-bonding network, underpins its remarkable physicochemical properties and its utility in stabilizing sensitive biological macromolecules. A thorough understanding of this structure, achieved through a combination of X-ray crystallography and advanced spectroscopic techniques, is paramount for harnessing its full potential in drug development and other scientific applications. This guide provides a foundational understanding for researchers and scientists, empowering them to leverage the unique attributes of this versatile ionic liquid in their respective fields.

References

-

Umehara, T., et al. (2021). This compound Destabilizes G-Quadruplexes and Enhances Transcription Efficiency In Vitro and in Cells. ACS Omega. [Link]

-

Sumter, T. F., et al. (2013). Structure and function of proteins in hydrated this compound ionic liquid. Physical Chemistry Chemical Physics. [Link]

-

Sumter, T. F., et al. (2013). In vitro assessment of this compound (CDHP) as a vehicle for recombinant human interleukin-2 (rhIL-2). Journal of Pharmaceutical Sciences. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 150067, this compound. [Link]

-

Hiyka. This compound. [Link]

-

Fujita, K., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Carl ROTH. Choline-dihydrogenphosphate (Choline DHP), 25 g, CAS No. 83846-92-8. [Link]

-

Cahill, L. S., et al. (2010). Investigation of proton dynamics and the proton transport pathway in this compound using solid-state NMR. Physical Chemistry Chemical Physics. [Link]

-

Cahill, L. S., et al. (2010). Investigation of proton dynamics and the proton transport pathway in this compound using solid-state NMR. Physical Chemistry Chemical Physics. [Link]

-

Cahill, L. S., et al. (2010). Investigation of proton dynamics and the proton transport pathway in this compound using solid-state NMR. Physical Chemistry Chemical Physics. [Link]

-

ResearchGate. 1 H static NMR spectrum of annealed [Choline][DHP] at 100 AE 0.5 C... [Link]

-

de Souza, B. D., et al. (2024). Phase transitions of this compound: A vibrational spectroscopy and periodic DFT study. The Journal of Chemical Physics. [Link]

-

ResearchGate. (PDF) this compound. [Link]

-

de Souza, B. D., et al. (2024). Phase transitions of this compound: A vibrational spectroscopy and periodic DFT study. The Journal of Chemical Physics. [Link]

-

Carl ROTH. Choline-dihydrogenphosphate (Choline DHP), 100 g, CAS No. 83846-92-8. [Link]

-

IUCr Journals. This compound. [Link]

-

de Souza, B. D., et al. (2024). Phase transitions of this compound: A vibrational spectroscopy and periodic DFT study. The Journal of Chemical Physics. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Science Behind Choline Dihydrogen Citrate: Applications and Benefits for Industry. [Link]

-

ResearchGate. Phase transitions of this compound: A vibrational spectroscopy and periodic DFT study | Request PDF. [Link]

-

Fujita, K., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Monash University. This compound. [Link]

-

Kondo, Y., et al. (2023). Pressure-Induced Unique Structural Changes in the Aqueous Solutions of this compound and Choline Iodide. The Journal of Physical Chemistry B. [Link]

-

Royal Society of Chemistry. . [Link]

-

RoCo Global. This compound,>98%. [Link]

-

ScienceDirect. FTIR-spectroscopic characterization of phosphocholine-headgroup model compounds. [Link]

Sources

- 1. This compound|High-Purity Ionic Liquid [benchchem.com]

- 2. In vitro assessment of this compound (CDHP) as a vehicle for recombinant human interleukin-2 (rhIL-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hiyka.com [hiyka.com]

- 4. This compound | C5H16NO5P | CID 150067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Choline-dihydrogenphosphate (Choline DHP), 25 g, CAS No. 83846-92-8 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 7. This compound, >98% | IoLiTec [iolitec.de]

- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of proton dynamics and the proton transport pathway in this compound using solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigation of proton dynamics and the proton transport pathway in this compound using solid-state NMR - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Investigation of proton dynamics and the proton transport pathway in this compound using solid-state NMR - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Phase transitions of this compound: A vibrational spectroscopy and periodic DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.aip.org [pubs.aip.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Structure and function of proteins in hydrated this compound ionic liquid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the In Vivo Biocompatibility of Choline Dihydrogen Phosphate

Foreword: Beyond the Beaker—Translating Material Promise into Biological Reality

In the landscape of advanced biomaterials and pharmaceutical excipients, few molecules present as compelling a profile as Choline Dihydrogen Phosphate (CDHP). As an ionic liquid, it possesses unique solvent properties that have been shown to enhance the stability of therapeutic proteins.[1][2] Composed of choline, an essential nutrient, and dihydrogen phosphate, a fundamental biological buffer, its constituent parts suggest an inherent biocompatibility.[3][4] However, for the researcher, scientist, and drug developer, this promise must be rigorously tested and validated before any in vivo application. The journey from a well-characterized chemical entity to a safe and effective in vivo component is paved with meticulous biocompatibility assessments.

This guide is structured to lead you through that journey. We will not follow a rigid checklist but rather a logical, tiered approach to evaluation, mirroring the progression of a real-world research and development program. We begin with the foundational in vitro assessments that serve as the gatekeeper for further studies, proceed to the critical local tissue response evaluations via implantation, and conclude with the systemic and specialized considerations that underpin a comprehensive biocompatibility profile. Each section is designed not just to present protocols, but to explain the scientific rationale—the "why"—behind each experimental choice.

Section 1: The Foundational Gateway: In Vitro Cytotoxicity Assessment

Before any material can be considered for in vivo use, it must first be proven non-toxic to cells in a controlled environment. This is the core principle of cytotoxicity testing, governed by the ISO 10993-5 standard.[5][6] This phase is critical; it is our first and most direct indicator of how a material interacts with living cells at a fundamental level. Failure here precludes any further in vivo consideration.

The Scientific Rationale: Why Start with Cytotoxicity?

Cytotoxicity assays measure the degree to which a material can cause cell death or damage. We employ these tests to screen for materials that might release toxic leachables or have surface properties that are inherently damaging to cells. For CDHP, which is highly water-soluble, the primary concern is the direct effect of the compound in solution on cellular metabolism and membrane integrity.[4] Studies have shown that while CDHP is generally benign, its concentration and the resulting pH of the solution are critical factors.[1] At concentrations below 80mM and with a physiologically maintained pH (≥7.2), CDHP has demonstrated no cytotoxic activity toward primary splenocytes or B16-F10 melanoma cells.[1][7] However, unbuffered solutions can become acidic at concentrations as low as 10mM, leading to pH-induced cell stress and death.[1] This highlights the first critical insight: formulation is paramount. The biocompatibility of CDHP is inextricably linked to its buffered formulation.

Key Experimental Protocol: MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures the metabolic activity of cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8]

Detailed Step-by-Step Methodology: MTT Assay (Adapted from ISO 10993-5)

-

Cell Seeding: Plate a suitable cell line (e.g., L929 mouse fibroblasts, a standard for biocompatibility testing) in a 96-well plate at a density of 1 x 10⁴ cells/well.[6] Incubate for 24 hours to allow for cell adherence.

-

Preparation of CDHP Eluates: Prepare a stock solution of CDHP in a serum-free cell culture medium. Critically, adjust the pH to 7.4 using a biological buffer like HEPES or sodium bicarbonate. Prepare a serial dilution of this stock to create a range of test concentrations (e.g., 1 mM, 10 mM, 50 mM, 100 mM).

-

Cell Exposure: Remove the old medium from the cells and replace it with 100 µL of the prepared CDHP eluates. Include negative controls (culture medium only) and positive controls (e.g., dilute phenol solution).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]

-

Formazan Formation: Incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into visible purple crystals.[9]

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]

-

Analysis: Calculate cell viability as a percentage relative to the negative control. According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[10]

Data Presentation: Cytotoxicity Profile of Choline Phosphate Ionic Liquids

Research has established the half-maximal effective concentration (EC₅₀)—the concentration at which 50% of cells are non-viable—for CDHP and related compounds. This data is crucial for establishing safe concentration limits.

| Compound | Cation | Anion | EC₅₀ (mM) | Reference |

| This compound (CDHP) | Choline | Dihydrogen Phosphate | 20 | [2][11] |

| Choline Chloride | Choline | Chloride | 34 | [2][11] |

| Sodium Chloride (NaCl) | Sodium | Chloride | 63 | [2][11] |

| Trehalose (Sugar Control) | N/A | N/A | >100 | [2][11] |

This table summarizes the EC₅₀ values for CDHP compared to common salts and a sugar, using a J774 murine macrophage cell line. It illustrates that while CDHP is more cytotoxic than NaCl, its toxicity is within the range of simple physiological salts.[2][11]

Section 2: The Local Tissue Response: In Vivo Implantation Studies

Passing the in vitro hurdle is a prerequisite, but it does not guarantee biocompatibility within the complex biological environment of a living organism. The body's response to an implanted material is a dynamic process involving inflammation, wound healing, and potentially, the foreign body response (FBR). Therefore, the next logical step is to assess the local tissue effects following implantation, a process guided by ISO 10993-6 .[12][13]

The Scientific Rationale: From a Dish to a Dynamic System

An in vivo implantation study allows us to observe the integrated biological response to a material over time.[12] Subcutaneous implantation is a standard and effective method for evaluating biomaterials because the subcutaneous tissue provides a clear window into the inflammatory and healing processes.[14] For a CDHP-based hydrogel, scaffold, or drug depot, this test reveals critical information about:

-

Acute Inflammation: The initial response in the hours and days following implantation.

-

Chronic Inflammation: The persistent inflammatory state, if any.

-

Fibrous Capsule Formation: The layer of tissue the body forms around an implant. A thin, well-organized capsule is indicative of good biocompatibility, whereas a thick, inflamed capsule suggests a problematic material.[15]

-

Tissue Integration: How well the surrounding tissue grows into or alongside the material.[14]

-

Biodegradation: If the material is designed to be absorbable, this study tracks its degradation profile and the tissue response to its byproducts.

Experimental Workflow: Subcutaneous Implantation and Histological Assessment

The workflow for an in vivo biocompatibility study is a multi-stage process that demands careful planning and execution, from sterile sample preparation to expert pathological evaluation.

Sources

- 1. In vitro assessment of this compound (CDHP) as a vehicle for recombinant human interleukin-2 (rhIL-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyto-toxicity and biocompatibility of a family of choline phosphate ionic liquids designed for pharmaceutical applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. hiyka.com [hiyka.com]

- 5. ISO 10993 - Wikipedia [en.wikipedia.org]

- 6. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro assessment of this compound (CDHP) as a vehicle for recombinant human interleukin-2 (rhIL-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. namsa.com [namsa.com]

- 11. researchgate.net [researchgate.net]

- 12. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. namsa.com [namsa.com]

- 14. scielo.br [scielo.br]

- 15. mdpi.com [mdpi.com]

A Technical Guide to Choline Dihydrogen Phosphate: A Premier Biocompatible Ionic Liquid for Pharmaceutical and Biotechnological Applications

Executive Summary

Choline dihydrogen phosphate ([Ch][DHP]) is emerging as a frontrunner in the field of biocompatible ionic liquids, offering a unique combination of negligible toxicity, high biodegradability, and potent biomolecule-stabilizing properties.[1][2] This technical guide provides an in-depth exploration of [Ch][DHP], moving beyond surface-level descriptions to offer researchers, scientists, and drug development professionals a comprehensive understanding of its synthesis, physicochemical characteristics, and multifaceted applications. We delve into the mechanistic underpinnings of its action, provide validated experimental protocols for its synthesis and evaluation, and present quantitative data to support its efficacy. This document is designed to serve as a practical and authoritative resource for leveraging [Ch][DHP] to overcome challenges in protein formulation, drug delivery, and biocatalysis.

Introduction: The Imperative for Biocompatible Ionic Liquids

Ionic liquids (ILs), salts with melting points below 100°C, have long been hailed as "designer solvents" due to their negligible vapor pressure, high thermal stability, and tunable properties.[3][4] However, the widespread adoption of early-generation ILs, particularly those based on imidazolium or pyridinium cations, has been hampered by concerns regarding their inherent toxicity and poor biodegradability.[5] This has catalyzed the search for green, biocompatible alternatives, leading to the development of ILs derived from naturally occurring biomolecules.[3][5]

Among these, choline-based ILs have garnered significant attention.[2][6] Choline is an essential human nutrient vital for cellular function, making it an ideal cationic base for creating ILs with a superior safety profile.[6] When paired with the dihydrogen phosphate anion—a fundamental component of biological systems—the resulting ionic liquid, this compound ([Ch][DHP]), represents a paradigm shift. It is not merely a solvent but a functional excipient capable of enhancing the stability and delivery of sensitive therapeutic molecules.[7][8] This guide will elucidate the science and application of this remarkable compound.

Section 1: Physicochemical Profile of this compound

A thorough understanding of [Ch][DHP]'s fundamental properties is critical for its effective application. Its behavior is governed by the interplay between the choline cation and the dihydrogen phosphate anion, particularly in aqueous environments.

Molecular Structure and Core Properties

[Ch][DHP] is composed of the choline cation, [HOCH₂CH₂N(CH₃)₃]⁺, and the dihydrogen phosphate anion, [H₂PO₄]⁻.[1] This structure imparts high water solubility and a unique hydrogen bonding capability that is central to its function.[1][9]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 83846-92-8 | [1][10] |

| Molecular Formula | C₅H₁₆NO₅P | [11] |

| Molecular Weight | 201.16 g/mol | [10][11] |

| Melting Point | ~190 °C | [1][10] |

| Density (25 °C) | ~1.528 g/cm³ | [10] |

| Appearance | White crystalline solid | - |

| Solubility | Highly soluble in water | [1] |

Synthesis and Purification

The synthesis of [Ch][DHP] is straightforward, typically involving an acid-base neutralization reaction or ion exchange, making it accessible for laboratory-scale production. The choice of a neutralization reaction is often favored for its high atom economy and simplicity.

This protocol describes a common method for synthesizing [Ch][DHP] from choline hydroxide and phosphoric acid. The key to this process is the careful control of stoichiometry to ensure a pure final product.

Methodology:

-

Preparation of Choline Hydroxide: An aqueous solution of choline chloride (1 equivalent) is passed through a column packed with a strong anion-exchange resin (e.g., Amberlite IRA-400) in its hydroxide (OH⁻) form. This exchanges the chloride ions for hydroxide ions, yielding an aqueous solution of choline hydroxide.[12]

-

Stoichiometric Neutralization: The eluted choline hydroxide solution is collected in a flask cooled in an ice bath. Phosphoric acid (H₃PO₄, 1 equivalent) is then added dropwise with continuous stirring. The 1:1 molar ratio is crucial for forming the dihydrogen phosphate salt.

-

pH Monitoring: The pH of the reaction mixture should be carefully monitored during the addition of acid, targeting a final pH near 4.5-5.0, which is characteristic of the H₂PO₄⁻ species.

-

Solvent Removal: The water is removed from the resulting solution under reduced pressure using a rotary evaporator.

-

Purification and Drying: The resulting viscous liquid or solid is washed with a solvent in which [Ch][DHP] is insoluble (e.g., diethyl ether or acetone) to remove any unreacted starting materials. The purified product is then dried under a high vacuum for at least 48 hours to remove residual water and solvent.

-

Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR to confirm the structure and purity. Karl Fischer titration is recommended to determine the final water content, which is critical as [Ch][DHP] is hygroscopic and often functions as a hydrated IL.[12]

Caption: Workflow for the synthesis of this compound.

Thermal and Phase Behavior

[Ch][DHP] is a crystalline solid at room temperature with a high melting point, technically classifying it as an ionic salt rather than a true room-temperature ionic liquid.[1][10] However, it readily absorbs water to form a hydrated ionic liquid that is liquid at ambient temperatures, and it is in this hydrated form that it is most commonly used.[12][13] It exhibits complex solid-solid phase transitions linked to conformational changes in the choline cation and rearrangements of the anions.[14] These transitions are important as they can influence the material's properties, such as its ionic conductivity.[14]

Section 2: Biocompatibility and Cytotoxicity Assessment

The defining feature of [Ch][DHP] is its exceptional biocompatibility, which is a direct consequence of its molecular components. This section quantifies its safety profile and provides a standard protocol for its assessment.

Rationale for Biocompatibility

The low toxicity of [Ch][DHP] is not surprising. Both choline and phosphate are ubiquitous and essential in biological systems. Choline is a precursor for the neurotransmitter acetylcholine and a key component of cell membranes (as phosphatidylcholine).[6] Phosphates are integral to DNA, RNA, ATP, and numerous metabolic pathways. This inherent biological relevance minimizes the potential for adverse cellular interactions.[1]

Quantitative Cytotoxicity Analysis

Comprehensive studies have been conducted to establish the cytotoxicity of [Ch][DHP]. A key metric is the EC₅₀ value, the concentration at which 50% of cell viability is lost. When tested on J774 murine macrophage cells, [Ch][DHP] demonstrated a significantly higher EC₅₀ value compared to more traditional ILs and even some related choline-based ILs with more complex anions, underscoring its superior safety.[7][15]

Table 2: Comparative Cytotoxicity (EC₅₀) of [Ch][DHP] and Related Compounds

| Compound | Cell Line | EC₅₀ (mM) | Key Observation | Source(s) |

| This compound ([Ch][DHP]) | J774 Macrophage | 20 | Exhibits low toxicity, in the range of simple salts. | [7][15] |

| Choline Chloride | J774 Macrophage | 33.7 | Baseline toxicity for the choline cation. | [7][15] |

| Sodium Chloride (NaCl) | J774 Macrophage | 62.8 | Reference simple salt. | [7][15] |

| Choline bis(2-ethylhexyl) phosphate (CBEH) | J774 Macrophage | 0.30 | Longer alkyl chains on the anion dramatically increase toxicity. | [7][15] |

| Choline bis(2,4,4-trimethylpentyl) phosphinate (CTMP) | J774 Macrophage | 0.25 | Branched, bulky alkyl chains also increase toxicity. | [7][15] |

Insight: The data clearly shows that the toxicity of choline-based ILs is highly dependent on the anion. The simple, inorganic dihydrogen phosphate anion results in low toxicity, whereas anions with long or branched alkyl chains significantly increase cytotoxicity, likely due to their ability to disrupt cell membranes.[7][15]

Experimental Protocol for In Vitro Cytotoxicity Assessment

To ensure reproducible and reliable biocompatibility data, a standardized assay is essential. The resazurin-based assay is a common, sensitive, and straightforward method for measuring cell viability.

This protocol outlines the steps to determine the EC₅₀ value of [Ch][DHP] using a mammalian cell line.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., J774, B16-F10, or HeLa) in appropriate media and conditions until it reaches approximately 80% confluency.[8][16]

-

Cell Seeding: Harvest the cells and seed them into a 96-well microplate at a predetermined density (e.g., 1 x 10⁴ cells per well). Allow the cells to adhere and stabilize for 24 hours.

-

Preparation of Test Solutions: Prepare a series of dilutions of [Ch][DHP] in the cell culture medium. A 2-fold serial dilution starting from a high concentration (e.g., 100 mM) is typical. Include a "no-treatment" control (medium only) and a "lysis" control (e.g., Triton X-100) to define 100% and 0% viability, respectively.

-